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Compound of Interest

Compound Name:
7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-

amine

CAS No.: 1190322-29-2

Cat. No.: B3219981

Get Quote

Executive Summary: The Fluorine Advantage in
Azaindole Scaffolds
In the high-stakes arena of kinase inhibitor design and fragment-based drug discovery (FBDD),

the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a critical bioisostere of

indole and purine. However, the 7-fluoro-6-azaindole derivative (CAS: 1190321-01-7)

represents a specialized tactical evolution of this core.

By introducing a fluorine atom at the C7 position—directly adjacent to the pyridine nitrogen

(N6)—medicinal chemists can exploit the "Fluorine Effect" to modulate physicochemical

properties without significantly altering steric bulk. This guide details the synthesis, reactivity,

and strategic application of this building block, moving beyond basic literature summary to

actionable experimental logic.

Key Physicochemical Modulations
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Property
Effect of C7-Fluorine
Substitution

Medicinal Chemistry
Implication

pKa of N6
Significant reduction (Inductive

effect of F)

Reduced lysosomotropism;

altered solubility; reduced

hERG liability.

Metabolic Stability Blockade of C7 oxidation

Prevents formation of

potentially toxic metabolites;

extends half-life (

).

Lipophilicity Moderate increase in LogP

Improved membrane

permeability; altered protein

binding.

Reactivity Activation of C7 for SNAr

Enables late-stage

diversification via nucleophilic

displacement.

Synthetic Architecture: Constructing the Core
The synthesis of 7-fluoro-6-azaindole is non-trivial due to the electron-deficient nature of the

pyridine ring. The most robust and field-proven method is the Bartoli Indole Synthesis, which

tolerates the electron-withdrawing fluorine substituent better than Fischer or Madelung

cyclizations.

Primary Route: Bartoli Cyclization
This route utilizes 2-fluoro-3-nitropyridine as the starting material. The reaction relies on the

attack of vinyl magnesium bromide on the nitro group, followed by a [3,3]-sigmatropic

rearrangement.

Mechanism and Workflow
The following diagram illustrates the critical pathway and the requisite stoichiometry.
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Figure 1: Mechanistic workflow of the Bartoli synthesis for 7-fluoro-6-azaindole. Note the

requirement for excess Grignard reagent.[1][2][3][4]

Detailed Experimental Protocol
Objective: Synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine on a multigram scale.

Reagents:

2-Fluoro-3-nitropyridine (1.0 equiv)

Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)

Anhydrous THF (Solvent)[4]

Saturated aq. NH4Cl (Quench)[5]

Step-by-Step Methodology:

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-fluoro-3-

nitropyridine and dissolve in anhydrous THF (0.15 M concentration).

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical:

Temperature control is vital to prevent polymerization of the vinyl Grignard.

Addition: Add vinylmagnesium bromide dropwise over 45 minutes via a pressure-equalizing

addition funnel. Maintain internal temperature below -70°C.
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Observation: The solution will turn deep dark brown/red, characteristic of the nitroso-

alkene intermediate.

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to -20°C over 2

hours. Stir at -20°C for an additional 4-6 hours.

Why? The [3,3]-rearrangement has a high energy barrier and requires warming, but room

temperature can lead to decomposition.

Quench: Pour the cold reaction mixture into rapidly stirring saturated NH4Cl solution at 0°C.

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4,

and concentrate.[6]

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically

elutes around 30-40% EtOAc.

Typical Yield: 30-45%. (Note: Yields in Bartoli synthesis are intrinsically moderate due to

the complexity of the rearrangement).

Reactivity Profile & Functionalization
The 7-fluoro-6-azaindole scaffold offers divergent reactivity. The fluorine atom is not merely a

passive substituent; it is a "reactive handle" due to the electron-deficient nature of the pyridine

ring (N6).

Divergent Functionalization Map
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Figure 2: Divergent reactivity channels for 7-fluoro-6-azaindole. The C7-F bond allows for

unique SNAr chemistry not possible with the non-fluorinated parent.

The C7-Fluorine Displacement (SNAr)
Unlike chlorobenzenes, the 2-fluoropyridine moiety (embedded here as N6-C7-F) is highly

activated toward Nucleophilic Aromatic Substitution (SNAr).

Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Scope: Primary and secondary amines, alkoxides, and thiols.

Conditions:

Amines: NMP or DMSO, 100-120°C, DIPEA or K2CO3.

Alkoxides: NaH/THF or KOtBu/tBuOH.

Strategic Value: This allows the 7-fluoro-6-azaindole to serve as a late-stage precursor for 7-

amino-6-azaindoles, which are difficult to synthesize directly via Bartoli.

C3-Halogenation
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To extend the carbon skeleton, halogenation at C3 is the standard entry point for cross-

coupling (Suzuki-Miyaura).

Protocol: Treat with N-iodosuccinimide (NIS) in DMF at 0°C.

Selectivity: Highly selective for C3 over C2 or the pyridine ring due to the electron-rich nature

of the pyrrole component.

Medicinal Chemistry Applications
The 7-fluoro-6-azaindole core is particularly valuable in the design of Type I and Type II Kinase

Inhibitors.

Binding Mode Rationale
Hinge Binding: The N1-H (donor) and N6 (acceptor) motif mimics the adenine ring of ATP.

Fluorine Interaction: The C7-F can engage in:

Intramolecular H-bonds: Pre-organizing the conformation of substituents at C7 (if

displaced).

Dipole Interactions: Interacting with carbonyl oxygens or orthogonal dipoles in the kinase

back-pocket.

Case Study Comparison
While 7-azaindole (e.g., Vemurafenib) is more common, the 6-azaindole scaffold offers a

different vector for substitution.

7-Azaindole: N at position 7.[2][7][8][9] H-bond acceptor.

6-Azaindole: N at position 6.[4][8][9]

7-Fluoro-6-azaindole: N at position 6, F at position 7.

Advantage: The F atom reduces the basicity of N6 (pKa ~ 4-5 vs ~7 for pyridine), reducing

the likelihood of non-specific binding to acidic residues or hERG channels, a common

liability in pyridine-containing drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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